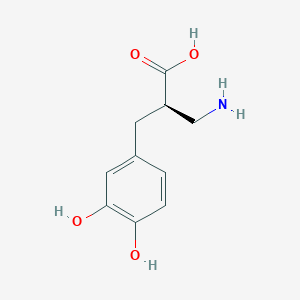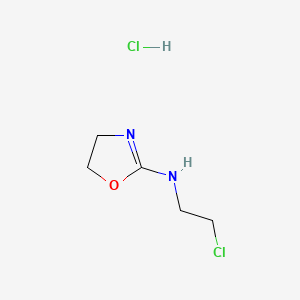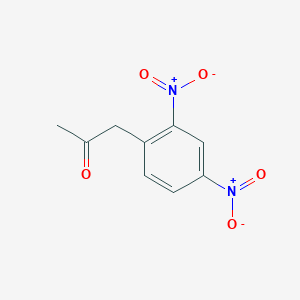
4-(4-Phenylbutyl)Aniline HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenylbutyl)Aniline HCl is an organic compound that belongs to the class of aromatic amines It consists of a phenyl group attached to a butyl chain, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutyl)Aniline HCl typically involves the reaction of 4-phenylbutylamine with aniline under specific conditions. One common method is the reduction of nitroarenes, where the nitro group is reduced to an amine group using reagents such as zinc, tin, or iron with hydrochloric acid . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also common, providing a more efficient and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenylbutyl)Aniline HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically convert nitro groups to amine groups.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are frequently used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Phenylbutyl)Aniline HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(4-Phenylbutyl)Aniline HCl involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including the formation of Schiff bases and other covalent modifications. These interactions can influence cellular processes and pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: Aniline is a simpler aromatic amine with a similar structure but lacks the butyl chain.
Phenylbutylamine: This compound has a similar butyl chain but lacks the aniline moiety.
Uniqueness
4-(4-Phenylbutyl)Aniline HCl is unique due to its combined structural features of both aniline and phenylbutylamine. This combination allows it to exhibit distinct chemical and biological properties that are not observed in its simpler counterparts .
Eigenschaften
CAS-Nummer |
15866-72-5 |
|---|---|
Molekularformel |
C16H20ClN |
Molekulargewicht |
261.79 g/mol |
IUPAC-Name |
4-(4-phenylbutyl)aniline;hydrochloride |
InChI |
InChI=1S/C16H19N.ClH/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14;/h1-3,6-7,10-13H,4-5,8-9,17H2;1H |
InChI-Schlüssel |
ZDMAXCAKCZTTTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)

![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)

![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)


